2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride
Overview
Description
“2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride” is a chemical compound with the CAS Number: 53014-68-9 . It has a molecular weight of 227.69 . The IUPAC name for this compound is 1,2,3,4-tetrahydro-1-isoquinolinylacetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 183-184°C . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
- The compound is involved in redox-neutral annulations with various substrates like 2-alkylquinoline-3-carbaldehydes, facilitating dual C–H bond functionalization. Acetic acid is used as a cosolvent and acts as the sole promoter in these transformations (Zhengbo Zhu & D. Seidel, 2017; Anirudra Paul, Alafate Adili, & D. Seidel, 2019).
- It serves as a synthetic intermediate for creating functionalized 1-chloroisoquinolines, highlighting a simple procedure for synthesizing these compounds. The study also explores the different reactivity between lactams and thiolactams computationally and evaluates the activity of these compounds as calpain inhibitors (R. Chicharro et al., 2008).
Biological Properties and Potential Applications
- Tetrahydroisoquinoline derivatives, including the 1,2,3,4-tetrahydroisoquinoline moiety, have been explored for their potential as pharmaceutical agents due to their range of biological properties, such as antitumor and antimicrobial activities. These derivatives have been thoroughly studied, particularly for their cytotoxic activities against various cancer cell lines (K. Redda, Madhavi Gangapuram, & Tiffany Ardley, 2010).
- Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters has been conducted to prepare the enantiomers of these acids, highlighting the potential use of these compounds in stereoselective synthesis and the significance of the solvent and its water content on reactivity and enantioselectivity (Tihamér A. Paál et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMPCJZZFKLGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658391 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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